

4-Formyl-2-methylphenylboronic acid CAS 156428-81-8 properties

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Compound of Interest

Compound Name: 4-Formyl-2-methylphenylboronic acid

Cat. No.: B142566

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An In-depth Technical Guide to **4-Formyl-2-methylphenylboronic acid** (CAS 156428-81-8)

Authored by a Senior Application Scientist

Introduction: A Bifunctional Linchpin in Modern Synthesis

4-Formyl-2-methylphenylboronic acid is an organoboron compound that has emerged as a highly valuable and versatile building block for synthetic chemists. Its structure is distinguished by the presence of two key functional groups on a phenyl ring: a boronic acid [$-B(OH)_2$] and a formyl [$-CHO$] group, ortho-substituted with a methyl group. This unique arrangement provides dual reactivity, enabling sequential and orthogonal chemical transformations.

The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for carbon-carbon bond formation.^{[1][2]} This functionality allows for the construction of complex biaryl systems, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.^{[3][4]} Concurrently, the electrophilic aldehyde group offers a gateway to a vast array of chemical modifications, including reductive amination, Wittig reactions, and oxidations/reductions.^[2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core properties, reactivity, and practical applications of this important synthetic intermediate.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key characteristics of **4-Formyl-2-methylphenylboronic acid** are summarized below.

Table 1: Physicochemical Properties of **4-Formyl-2-methylphenylboronic acid**

Property	Value	Source(s)
CAS Number	156428-81-8	[1][5][6]
Molecular Formula	C ₈ H ₉ BO ₃	[5][6]
Molecular Weight	163.97 g/mol	[5][6]
IUPAC Name	(4-formyl-2-methylphenyl)boronic acid	[5]
Synonyms	2-Methyl-4-formylphenylboronic acid	[7]
Appearance	Light Brown Solid	[7]
Melting Point	140 - 143 °C	[7]
Boiling Point	357.7 ± 52.0 °C (Predicted)	[7]
Density	1.20 ± 0.1 g/cm ³ (Predicted)	[7]
pKa	7.42 ± 0.58 (Predicted)	[7]

| Solubility | DMSO (Slightly), Methanol (Slightly) |[7] |

The structure of the molecule, with its ortho-methyl and para-formyl substitution relative to the boronic acid, dictates its steric and electronic properties, influencing its reactivity in cross-coupling and other reactions.

Structure of **4-Formyl-2-methylphenylboronic acid**.

Reactivity and Synthetic Utility

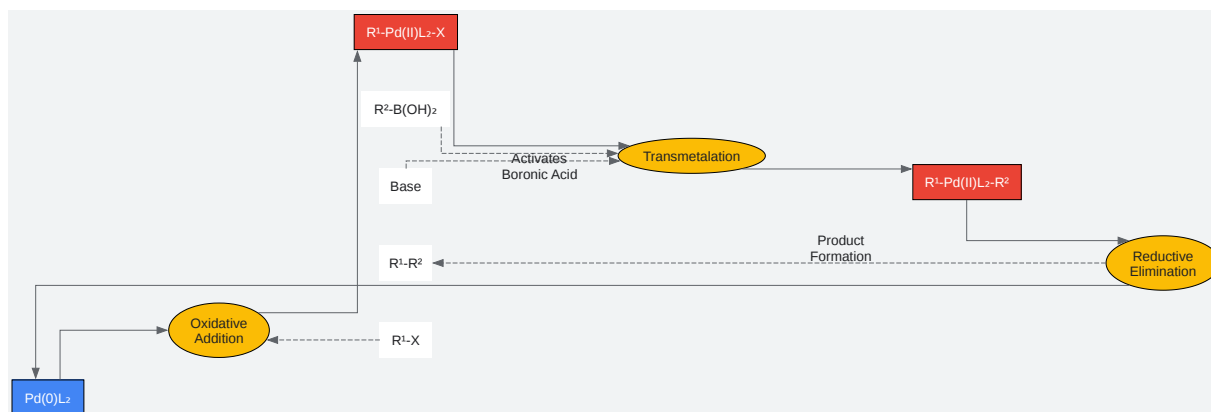
The power of **4-Formyl-2-methylphenylboronic acid** lies in its capacity for selective, stepwise functionalization.

The Boronic Acid Moiety: A Gateway to Biaryls via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for synthesizing biaryls, styrenes, and conjugated dienes.^[8] In this reaction, the boronic acid serves as the organometallic coupling partner, reacting with an organohalide (or triflate) in the presence of a palladium catalyst and a base.^[3] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.^[9] The presence of functional groups like aldehydes is well-tolerated, making this reagent particularly useful.^[3]

The general catalytic cycle involves three key steps:

- **Oxidative Addition:** The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) complex.
- **Transmetalation:** The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium(II) complex.
- **Reductive Elimination:** The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.^[8]



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Generalized Suzuki-Miyaura Catalytic Cycle.

The Formyl Moiety: A Versatile Electrophilic Handle

The aldehyde group provides a secondary reaction site for extensive molecular diversification. Its key transformations include:

- Reductive Amination: Reaction with a primary or secondary amine followed by reduction to form a new C-N bond, a critical transformation in medicinal chemistry.
- Wittig Reaction: Conversion of the aldehyde to an alkene, enabling carbon chain extension.

- Oxidation: Conversion to a carboxylic acid, introducing a new acidic functional group.
- Reduction: Conversion to a primary alcohol, providing a site for further functionalization (e.g., ether or ester formation).
- Condensation Reactions: Participation in aldol or Knoevenagel condensations to form larger, more complex structures.^[2]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a robust, self-validating protocol for the coupling of **4-Formyl-2-methylphenylboronic acid** with a generic aryl bromide. The causality behind each experimental choice is explained to ensure reproducibility and success.

Objective: Synthesis of 4'-Substituted-3-methylbiphenyl-4-carbaldehyde

Materials & Reagents:

- **4-Formyl-2-methylphenylboronic acid** (1.2 equiv.)
- Aryl Bromide (1.0 equiv.)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{PdCl}_2(\text{dppf})$) (0.02 - 0.05 equiv.)
- Potassium Carbonate (K_2CO_3) or Cesium Fluoride (CsF) (2.0 - 3.0 equiv.)
- Solvent: 1,4-Dioxane and Water (4:1 v/v) or Toluene and Water (4:1 v/v)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Silica Gel for column chromatography
- Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
- Nitrogen or Argon gas supply

Step-by-Step Methodology:

- Reaction Setup & Inerting (Causality: Catalyst Protection):
 - To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), **4-Formyl-2-methylphenylboronic acid** (1.2 equiv.), palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.), and base (e.g., K₂CO₃, 2.5 equiv.).
 - Rationale: Palladium(0) catalysts, which are the active species, are sensitive to atmospheric oxygen.^[8] Flame-drying the glassware removes adsorbed water, and performing the reaction under an inert atmosphere of nitrogen or argon is critical to prevent catalyst oxidation and ensure high catalytic turnover.
- Solvent Addition & Degassing (Causality: Oxygen Removal):
 - Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water). The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent (aryl bromide).
 - Rationale: Even with an inert gas headspace, dissolved oxygen in the solvents can poison the catalyst. Degassing (e.g., by sparging with argon for 15-20 minutes or via freeze-pump-thaw cycles) is a mandatory step for ensuring reaction efficiency and reproducibility. The biphasic solvent system helps to dissolve both the organic reactants and the inorganic base.^[10]
- Reaction Execution (Causality: Thermal Activation):
 - Heat the reaction mixture to 80-100 °C with vigorous stirring.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reactant is consumed (typically 4-12 hours).
 - Rationale: Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle. Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.

- Work-up & Extraction (Causality: Product Isolation):
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with water and transfer it to a separatory funnel.
 - Extract the aqueous phase three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic layers.
 - Rationale: This standard aqueous work-up separates the desired organic product from the inorganic base, salts, and residual boronic acid species. Multiple extractions ensure quantitative recovery of the product.
- Drying & Filtration (Causality: Water Removal):
 - Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
 - Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
 - Rationale: Residual water in the organic phase can interfere with purification and characterization. Anhydrous salts bind water, which is then removed by filtration.
- Purification (Causality: Purity Assurance):
 - Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
 - Rationale: Column chromatography separates the target biaryl product from unreacted starting materials, catalyst residues, and reaction byproducts, yielding the pure compound for characterization and subsequent use. The choice of eluent is determined by the polarity of the product, as assessed by TLC.

Safety and Handling

As a laboratory chemical, **4-Formyl-2-methylphenylboronic acid** requires careful handling.

- Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
- Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically refrigerated at 2-8°C.[7][12] It is sensitive to moisture.
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

4-Formyl-2-methylphenylboronic acid, CAS 156428-81-8, is a powerful and versatile reagent in the toolbox of the modern synthetic chemist. Its bifunctional nature allows for the strategic and efficient construction of complex molecular architectures. By leveraging the well-established reactivity of the boronic acid in Suzuki-Miyaura coupling and the diverse transformational capacity of the formyl group, researchers in drug discovery and materials science can readily access novel compounds with high precision and control. Adherence to robust, mechanistically-grounded protocols is key to unlocking the full synthetic potential of this valuable building block.

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Email: info@benchchem.com